![molecular formula C14H21NO3 B180934 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 89225-59-2](/img/structure/B180934.png)
1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a beta-adrenergic agonist that has shown promise in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves its activation of beta-adrenergic receptors in the lungs. This leads to relaxation of the smooth muscles in the airways, resulting in increased airflow and improved breathing.
Effets Biochimiques Et Physiologiques
In addition to its bronchodilatory effects, 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol has been shown to have other biochemical and physiological effects. It has been found to increase heart rate and cardiac output, as well as improve exercise tolerance in individuals with respiratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol in lab experiments is its specificity for beta-adrenergic receptors. This allows for targeted effects on the respiratory system without affecting other systems in the body. However, its use may be limited by its potential side effects, such as tachycardia and tremors.
Orientations Futures
There are several potential future directions for research on 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. One area of interest is its use in combination with other drugs for the treatment of respiratory conditions. Another area of research could focus on developing more selective beta-adrenergic agonists with fewer side effects. Additionally, research could explore the potential use of 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol in the treatment of other conditions, such as heart failure.
Méthodes De Synthèse
The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves the reaction of 2-(prop-2-en-1-yl)phenol with 1-(2-aminoethyl)ethanol in the presence of a catalyst. The resulting product is then purified to obtain the final compound.
Applications De Recherche Scientifique
1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a promising candidate for the treatment of respiratory conditions such as asthma and 1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol.
Propriétés
Numéro CAS |
89225-59-2 |
|---|---|
Nom du produit |
1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol |
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16/h2-4,6-7,13,15-17H,1,5,8-11H2 |
Clé InChI |
SJLWKBYOXIBFBW-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CNCCO)O |
SMILES canonique |
C=CCC1=CC=CC=C1OCC(CNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



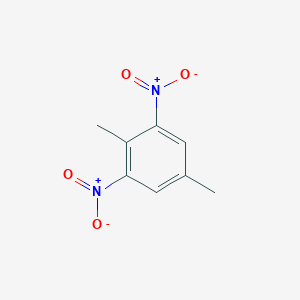
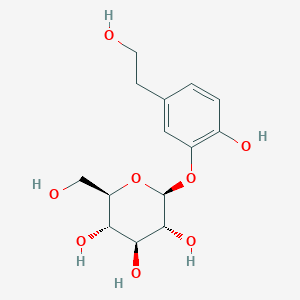
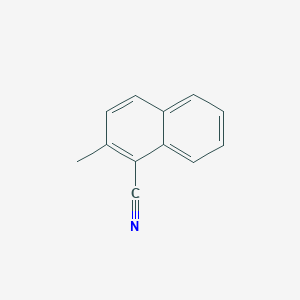
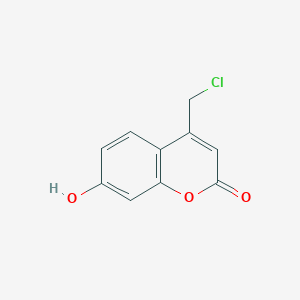
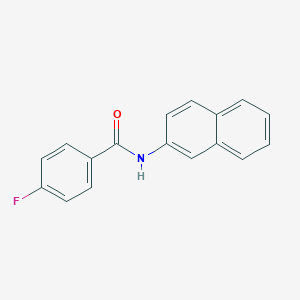
![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
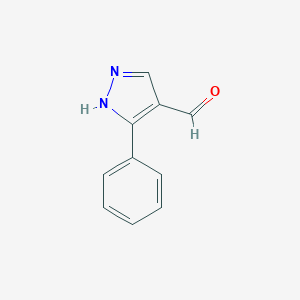
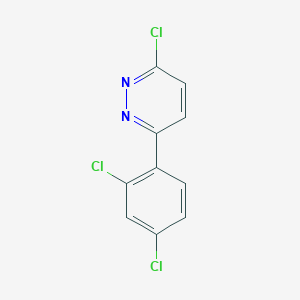
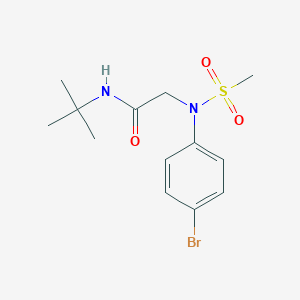
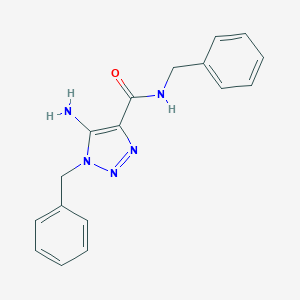
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)

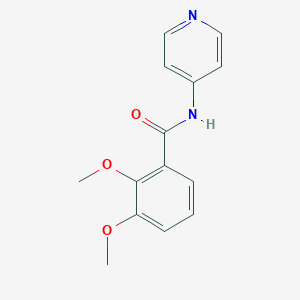
![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)